molecular formula C12H12N4O B2824660 N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide CAS No. 1468586-56-2

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide

Cat. No.: B2824660
CAS No.: 1468586-56-2
M. Wt: 228.255
InChI Key: VMYQVUIMSHNALE-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide is a synthetic chemical compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry and drug discovery. The benzimidazole structure is a key pharmacophore known for its diverse biological activities, and derivatives containing this moiety have demonstrated significant research potential in various areas, including as attenuators of neuroinflammation and oxidative stress . The specific substitution pattern of this compound, integrating a cyanomethyl acetamide group, is designed to modulate its physicochemical properties and interaction with biological targets, making it a valuable intermediate for the synthesis of more complex molecules or for biochemical profiling. This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are encouraged to explore its potential applications in their specific fields of study.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-9-15-10-4-2-3-5-11(10)16(9)8-12(17)14-7-6-13/h2-5H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYQVUIMSHNALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the cyanomethyl group: The benzimidazole derivative is then reacted with a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base like sodium hydride or potassium carbonate.

    Acetamide formation: Finally, the cyanomethylated benzimidazole is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the cyanomethyl or acetamide groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The cyanomethyl and acetamide groups may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related benzimidazole-acetamide derivatives:

Compound Name Substituents on Acetamide Nitrogen Benzimidazole Substitution Key Structural Features Reference
N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide Cyanomethyl 2-methyl High polarity due to cyano group Hypothetical
2-Acetamidobenzimidazole None (direct acetamide linkage) None Simpler structure, lacks methyl/cyano groups
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole-sulfanyl None (benzothiazole core) Sulfur-containing heterocycle
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide 2-Chlorophenoxy None (ethyl linkage) Chlorophenoxy enhances lipophilicity
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide Chloroethyl 1-methyl Chlorine substituent for electronic effects

Key Observations :

  • The cyanomethyl group in the target compound introduces polarity, which may improve aqueous solubility compared to lipophilic substituents like chlorophenoxy (logP reduction) .

Physicochemical and Toxicological Properties

  • Solubility and LogP: The cyanomethyl group likely reduces logP compared to brominated or phenoxy-substituted analogues (e.g., compound 27 in has higher lipophilicity due to bromine) .
  • Toxicity: Limited toxicological data exist for cyanomethyl-containing acetamides. notes that analogues like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicity studies, underscoring the need for further evaluation .

Biological Activity

N-(Cyanomethyl)-2-(2-methylbenzimidazol-1-yl)acetamide is a compound that belongs to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, while also discussing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the cyanomethyl and acetamide groups enhances its pharmacological potential.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with a benzimidazole structure exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that certain benzimidazole derivatives possess MIC values ranging from 1 to 16 µg/mL against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Benzimidazole Derivative A4S. aureus
Benzimidazole Derivative B16E. coli

Anticancer Activity

The anticancer effects of this compound are particularly noteworthy. Various studies have highlighted the potential of benzimidazole derivatives in inhibiting cancer cell proliferation.

  • Cell Lines Tested : Research has indicated that these compounds exhibit cytotoxic effects on multiple cancer cell lines, including HePG2 (liver), MCF7 (breast), and HCT116 (colon) .
  • IC50 Values : The IC50 values for some benzimidazole derivatives have been reported to be less than 10 µM, indicating potent activity against tumor cells.
Cell LineIC50 (µM)Activity Observed
HePG2<10Cytotoxicity
MCF7<10Cytotoxicity
HCT116<10Cytotoxicity

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzimidazole derivatives, including this compound. These compounds have been shown to mitigate oxidative stress and neuroinflammation.

  • Mechanism of Action : The neuroprotective effects are attributed to the inhibition of inflammatory pathways and oxidative stress reduction. For instance, compounds have been reported to decrease levels of TNF-α and COX-2 in models of neurodegeneration .

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical and experimental settings:

  • Antimicrobial Efficacy : A study demonstrated that a related benzimidazole derivative showed superior antibacterial activity compared to conventional antibiotics like ciprofloxacin.
  • Cancer Treatment : In a preclinical model, a benzimidazole derivative was tested against various cancer cell lines, showing promising results in reducing tumor size without significant toxicity.
  • Neuroprotection : In vivo experiments indicated that treatment with benzimidazole derivatives improved cognitive function in models of ethanol-induced neurodegeneration.

Q & A

Q. Critical Parameters :

FactorOptimal ConditionsImpact on Yield
SolventDMF or DMSOEnhances solubility of intermediates
Temperature60–80°CAvoids decomposition of cyanomethyl group
Catalyst1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Improves coupling efficiency

Basic: How is structural integrity confirmed for this compound?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, cyanomethyl –CH₂CN at δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₃N₃O).
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .

Basic: What in vitro assays are used to evaluate biological activity?

Q. Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

Advanced: How do structural modifications influence bioactivity?

Answer :
A SAR study of benzimidazole-acetamide analogs reveals:

ModificationEffect on ActivityExample Source
Substitution at benzimidazole N1Enhances target affinity (e.g., methyl group improves lipophilicity)
Cyanomethyl vs. alkyl chainsCyanomethyl increases electrophilicity, enhancing interaction with cysteine residues in enzymes
Halogenation (e.g., Cl, Br)Improves antimicrobial potency but may increase cytotoxicity

Advanced: How to resolve contradictions in reported bioactivity data?

Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Differences : Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
  • Structural Confounders : Confirm regiochemistry via X-ray crystallography (e.g., benzimidazole substitution pattern) .

Advanced: What computational methods predict target interactions?

Q. Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, bacterial topoisomerases) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with acetamide carbonyl) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (residence time control) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time .

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